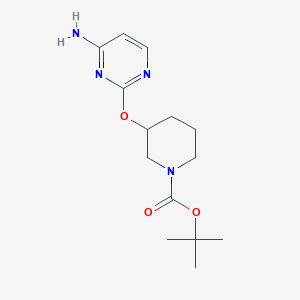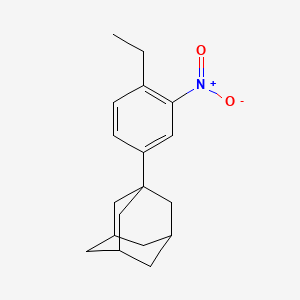
1-(4-Ethyl-3-nitrophenyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Ethyl-3-nitrophenyl)adamantane is a chemical compound with the CAS Number: 361984-34-1 and a molecular weight of 285.39 . Its IUPAC name is 1-(4-ethyl-3-nitrophenyl)adamantane .
Molecular Structure Analysis
The InChI code for 1-(4-Ethyl-3-nitrophenyl)adamantane is1S/C18H23NO2/c1-2-15-3-4-16 (8-17 (15)19 (20)21)18-9-12-5-13 (10-18)7-14 (6-12)11-18/h3-4,8,12-14H,2,5-7,9-11H2,1H3/t12-,13+,14-,18- . This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-Ethyl-3-nitrophenyl)adamantane are not mentioned in the sources I found, it’s known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Scientific Research Applications
Medicinal Chemistry
Adamantane derivatives, such as 1-(4-Ethyl-3-nitrophenyl)adamantane, have diverse applications in the field of medicinal chemistry . Their unique structural, biological, and stimulus-responsive properties make them suitable for various therapeutic applications .
Catalyst Development
Adamantane derivatives are also used in catalyst development . Their unique stability and reactivity compared to simple hydrocarbon derivatives make them ideal for creating efficient and robust catalysts .
Nanomaterials
The unique properties of adamantane derivatives are exploited in the field of nanomaterials . Their ability to form stable structures at the nanoscale makes them suitable for various applications, including the development of nanosensors and nanodevices .
Synthesis of Substituted Adamantanes
The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives .
C–H Functionalization
Adamantane derivatives are used in the development of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This provides a variety of products incorporating diverse functional groups .
Antimicrobial Properties
Some adamantane derivatives have shown antimicrobial properties . For instance, certain derivatives have demonstrated antibacterial potential against a panel of Gram-positive and Gram-negative bacterial strains .
Cytotoxicity
Certain adamantane derivatives have been tested for cytotoxicity . These studies are crucial in determining the safety and potential therapeutic applications of these compounds .
Increase in Lipophilicity
The introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity . This property is important in drug design as it affects the absorption, distribution, metabolism, and excretion (ADME) of drugs .
properties
IUPAC Name |
1-(4-ethyl-3-nitrophenyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-15-3-4-16(8-17(15)19(20)21)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZIODUGWGGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethyl-3-nitrophenyl)adamantane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one](/img/structure/B2501418.png)
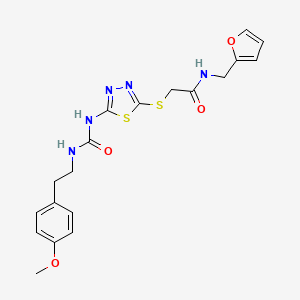
![2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B2501420.png)
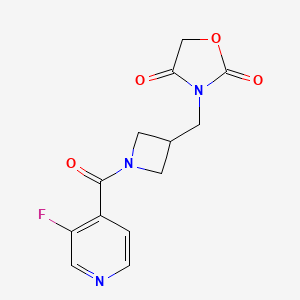
![5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501423.png)

![6-Isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2501429.png)
![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)
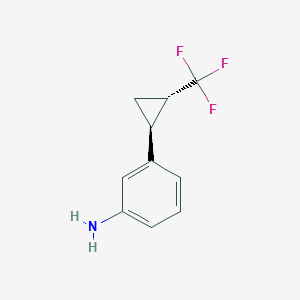
![2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2501432.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2501437.png)
